2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
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Overview
Description
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound characterized by its unique structure, which includes a primary aromatic amine and a sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the introduction of the tetrafluoroethylsulfanyl group to an aniline derivative. One common method is through a nucleophilic substitution reaction where a suitable precursor, such as 2,3-dimethylaniline, reacts with a tetrafluoroethylsulfanyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline exerts its effects depends on its interaction with molecular targets. The tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylaniline: Lacks the tetrafluoroethylsulfanyl group, making it less lipophilic.
4-(1,1,2,2-Tetrafluoroethylsulfanyl)aniline: Similar structure but without the dimethyl groups on the aromatic ring.
2,3-Dimethyl-4-(methylsulfanyl)aniline: Contains a methylsulfanyl group instead of a tetrafluoroethylsulfanyl group.
Uniqueness
2,3-Dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of both the dimethyl groups and the tetrafluoroethylsulfanyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
100280-24-8 |
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Molecular Formula |
C10H11F4NS |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2,3-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11F4NS/c1-5-6(2)8(4-3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3 |
InChI Key |
PAIZRQUZWQHHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC(C(F)F)(F)F)N |
Origin of Product |
United States |
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